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Compound of Interest

Compound Name: Parp1-IN-22

Cat. No.: B15587522 Get Quote

CAS Number: 3033649-17-8 Molecular Formula: C₂₃H₂₆N₆O Molecular Weight: 402.49 g/mol

Introduction
Parp1-IN-22 is a highly potent and specific inhibitor of Poly(ADP-ribose) polymerase 1

(PARP1), a key enzyme in the cellular response to DNA damage. With a reported half-maximal

inhibitory concentration (IC₅₀) of less than 10 nM, Parp1-IN-22 serves as a valuable tool for

researchers in oncology, DNA repair, and drug discovery. This technical guide provides a

comprehensive overview of Parp1-IN-22, including its mechanism of action, available

preclinical data, and detailed experimental protocols for its evaluation. This document is

intended for researchers, scientists, and drug development professionals.

Core Properties of Parp1-IN-22
Property Value Source

CAS Number 3033649-17-8 N/A

Molecular Formula C₂₃H₂₆N₆O N/A

Molecular Weight 402.49 N/A

Biochemical IC₅₀ (PARP1) < 10 nM [1][2]
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PARP1 is a nuclear enzyme that plays a critical role in DNA single-strand break repair through

the Base Excision Repair (BER) pathway. Upon detection of a DNA single-strand break,

PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-

ribose) (PAR) on itself and other acceptor proteins, using NAD⁺ as a substrate. This PARylation

event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III,

and DNA polymerase beta, to the site of damage to effect repair.

PARP inhibitors, including Parp1-IN-22, act as competitive inhibitors of NAD⁺ at the catalytic

domain of PARP1. By blocking the synthesis of PAR, these inhibitors "trap" PARP1 on the DNA

at the site of the single-strand break. This trapped PARP1-DNA complex is a cytotoxic lesion

that can lead to the collapse of replication forks during DNA replication, resulting in the

formation of double-strand breaks.

In normal cells, these double-strand breaks can be efficiently repaired by the Homologous

Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes,

such as BRCA1 or BRCA2, these double-strand breaks cannot be accurately repaired, leading

to genomic instability and ultimately cell death. This concept is known as synthetic lethality and

is a cornerstone of PARP inhibitor therapy.
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Caption: Mechanism of action of Parp1-IN-22 leading to synthetic lethality in HR-deficient cells.

Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of Parp1-IN-22.

Below are representative protocols for key in vitro assays.

Biochemical PARP1 Activity Assay (Chemiluminescent)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified PARP1.

Experimental Workflow:

Start Coat 96-well plate with Histone H1 Wash plate Add PARP1 enzyme, activated DNA, and Parp1-IN-22 Incubate Add Biotinylated NAD+ to initiate reaction Incubate Add Streptavidin-HRP

Incubate Wash plate Add chemiluminescent substrate Read luminescence EndStrep_HRP

Click to download full resolution via product page

Caption: Workflow for a chemiluminescent biochemical PARP1 activity assay.

Methodology:

Plate Coating: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

Washing: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

Reagent Addition: Add recombinant human PARP1 enzyme, activated DNA (e.g., salmon

sperm DNA), and serial dilutions of Parp1-IN-22 to the wells. Include a vehicle control (e.g.,

DMSO).

Incubation: Incubate the plate at room temperature for 10 minutes.
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Reaction Initiation: Add biotinylated NAD⁺ to all wells to start the PARylation reaction.

Reaction Incubation: Incubate for 1 hour at room temperature.

Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

Final Wash: Wash the plate to remove unbound reagents.

Signal Generation: Add a chemiluminescent HRP substrate.

Data Acquisition: Immediately measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of Parp1-IN-22 and

determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Proliferation/Viability Assay (e.g., CellTiter-
Glo®)
This assay determines the cytotoxic effect of Parp1-IN-22 on cancer cell lines.

Experimental Workflow:

Start Seed cells in 96-well plate Incubate overnight Add serial dilutions of Parp1-IN-22 Incubate for 72 hours Add CellTiter-Glo® reagent Incubate and shake Read luminescence End

Click to download full resolution via product page

Caption: Workflow for a luminescent cell viability assay.

Methodology:

Cell Seeding: Seed cancer cells (e.g., BRCA1-mutant and BRCA1-wild-type) in a 96-well

plate at an appropriate density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of Parp1-IN-22. Include

a vehicle control.
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Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5%

CO₂).

Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well

according to the manufacturer's protocol. This reagent lyses the cells and generates a

luminescent signal proportional to the amount of ATP present, which is an indicator of the

number of viable cells.

Signal Stabilization: Incubate the plate at room temperature for a short period, with shaking,

to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC₅₀ value for

cell growth inhibition using non-linear regression analysis.

Conclusion
Parp1-IN-22 is a potent and valuable research tool for investigating the role of PARP1 in DNA

repair and for preclinical studies in oncology. Its high potency necessitates careful handling and

accurate experimental design. The protocols and information provided in this guide are

intended to facilitate the effective use of Parp1-IN-22 in a research setting. Further

characterization of its cellular activity in a broader range of cancer cell lines, as well as in vivo

efficacy and pharmacokinetic studies, will be crucial for a more complete understanding of its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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